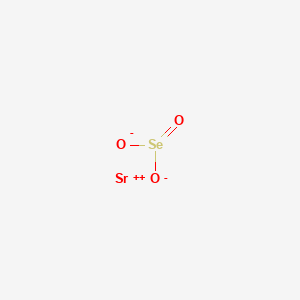

Strontium selenite

Descripción general

Descripción

Strontium Selenite (SrSe) is a crystal grown product . It is a soft, silvery, highly reactive metal . Its compounds have various uses, particularly in pyrotechnics, as phosphors, and in sugar refining .

Synthesis Analysis

Strontium Selenide (SrSe) can be synthesized via a traditional coprecipitate method under alkaline conditions . Another methodology to synthesize strontium selenide is based on the reduction of selenium .

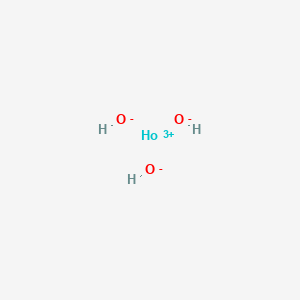

Molecular Structure Analysis

The molecular formula of this compound is SrSeO3 . The structure of this compound is complex and it has been studied using X-ray diffraction technique, DTA, and IR spectroscopy .

Chemical Reactions Analysis

This compound is involved in complex chemical reactions. For instance, it has been used in the synthesis of new complex selenite-chlorides of strontium .

Aplicaciones Científicas De Investigación

Geochemical Behavior in Radioactive Waste Disposal :

- Strontium selenite's adsorption on goethite is crucial for the safe disposal of radioactive wastes. Nie et al. (2017) demonstrated that Se(IV) forms bidentate inner-sphere surface complexes on goethite, while Sr(II) forms outer-sphere complexes at low and intermediate pH, and inner-sphere complexes at high pH. This research indicates mutual enhancement of adsorption in the presence of both elements (Nie et al., 2017).

Microbiology and Public Health :

- This compound has been used in microbiology for the isolation of Salmonella from human and animal material. Iveson & Mackay-Scollay (1969) found that this compound was superior to selenite F in recovering S. typhi from human feces and sewage (Iveson & Mackay-Scollay, 1969).

Synthesis and Structural Investigation :

- Complex selenite-chlorides of strontium and copper were synthesized and characterized by Berdonosov et al. (2009), contributing to the understanding of these compounds' crystal structures (Berdonosov et al., 2009).

Biomedical Applications :

- Maqbool et al. (2021) studied selenium and strontium co-substituted hydroxyapatites for their potential as antibacterial coatings and bone filler applications. Their research showed that co-substitution of strontium in selenium-doped hydroxyapatite enhanced its biological properties (Maqbool et al., 2021).

Radioisotope Scanning in Medicine :

- Selenite Se 75, including strontium, has been studied for its efficacy in detecting intracranial tumors and bone lesions, demonstrating its potential in medical diagnostics (Cavalieri & Scott, 1968).

Geochemistry of Gypsum :

- The study of strontium in gypsum provides insights into paleogeography and paleosalinity of evaporitic environments. Rosell et al. (1998) explored the strontium contents in primary marine gypsum facies, contributing to the understanding of environmental changes and sedimentology (Rosell et al., 1998).

Synthesis and Biocompatibility in Biomaterials :

- Wei et al. (2018) synthesized selenium and strontium co-doped hydroxyapatite, showing potential applications in biomedical materials, particularly for osteocarcinoma patients (Wei et al., 2018).

Strontium Isotope Tracers in Ecosystem Studies :

- Strontium isotopes are useful in studying chemical weathering, cation mobility, and chronostratigraphic correlation of marine sediments. Capo et al. (1998) highlighted its role in tracing earth surface processes (Capo et al., 1998).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

strontium;selenite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O3Se.Sr/c1-4(2)3;/h(H2,1,2,3);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGSLDHYJLPFSOW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Se](=O)[O-].[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SrSeO3, O3SeSr | |

| Record name | strontium selenite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80932714 | |

| Record name | Strontium selenite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80932714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14590-38-6 | |

| Record name | Selenious acid, strontium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014590386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenious acid, strontium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Strontium selenite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80932714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Strontium selenite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

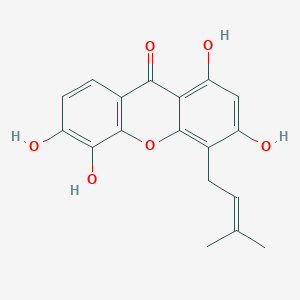

![5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone](/img/structure/B77481.png)